Gadolinium(III) sulfate octahydrate
Description
Structure
2D Structure
Properties
CAS No. |
13450-87-8 |
|---|---|
Molecular Formula |
GdH4O5S |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
gadolinium;sulfuric acid;hydrate |
InChI |
InChI=1S/Gd.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
InChI Key |
ILMKCDPGFMHBCB-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3] |
Canonical SMILES |
O.OS(=O)(=O)O.[Gd] |
Pictograms |
Irritant |
Origin of Product |
United States |
Purification of the Gadolinium Precursor Solution
To achieve the stringent purity levels required for applications such as advanced electronics and neutrino detection experiments, commercially available gadolinium oxide, even of high nominal purity (e.g., 99.99%), must undergo further purification to remove trace impurities, particularly other rare earth elements and radioactive elements like uranium and thorium. arxiv.orgoup.com
The initial step involves dissolving the gadolinium oxide in a strong acid. Hydrochloric acid is often chosen due to the high solubility of the resulting gadolinium chloride (GdCl₃) and the relative ease of handling the resulting wastewater. oup.com The acid concentration is typically maintained between 30-40% by weight to ensure high reactivity and low volatility. oup.com
Following dissolution, the acidic gadolinium solution is subjected to a rigorous purification process, primarily through solvent extraction. This technique leverages the different distribution coefficients of various metal ions between an aqueous phase and an immiscible organic solvent containing a specific extractant. By maintaining the gadolinium in the aqueous phase, impurities such as thorium and uranium can be selectively extracted into the organic phase. arxiv.org
A key aspect of this purification is the control of pH. For instance, after solvent extraction, the pH of the gadolinium chloride solution can be adjusted to approximately 8.0 by the gradual addition of aqueous ammonia. This causes the precipitation of gadolinium hydroxide (B78521) [Gd(OH)₃]. The precipitate is then filtered and washed to remove any remaining soluble impurities. oup.com
Sulfation Reaction
Once a highly purified gadolinium precursor, such as gadolinium hydroxide (B78521) or a purified gadolinium solution, is obtained, the next step is the sulfation reaction. A straightforward method involves the reaction of the purified gadolinium precursor with sulfuric acid. For example, purified gadolinium hydroxide can be reacted with a stoichiometric amount of sulfuric acid.
Alternatively, a purified gadolinium oxide can be directly dissolved in dilute sulfuric acid to form gadolinium(III) sulfate (B86663). aemree.com The fundamental reaction is:
Gd₂O₃ + 3H₂SO₄ + 5H₂O → Gd₂(SO₄)₃·8H₂O aemree.com
The concentration of the sulfuric acid and the reaction temperature are critical parameters that need to be controlled to prevent the co-precipitation of impurities and to ensure the formation of the desired octahydrate form upon crystallization.
Crystallization of High Purity Gadolinium Iii Sulfate Octahydrate
The final and one of the most critical stages in obtaining high-purity gadolinium(III) sulfate (B86663) octahydrate is the crystallization process. The solubility of gadolinium sulfate in water decreases as the temperature rises, a property that can be exploited during crystallization. aemree.com Slow, controlled crystallization is paramount to achieving high purity and the desired crystal morphology.
Techniques such as slow evaporation of a saturated solution at a controlled temperature (e.g., 333 K) can yield well-defined crystals. researchgate.net Another approach is antisolvent crystallization, where a solvent in which gadolinium sulfate is sparingly soluble, such as ethanol, is added to an aqueous solution of gadolinium sulfate to induce precipitation. mdpi.com The ratio of the antisolvent to the aqueous solution is a key parameter that influences the yield and purity of the resulting crystals. mdpi.com
The control of supersaturation is crucial during crystallization to prevent the rapid formation of small, impure crystals. This can be managed by carefully controlling the rate of cooling, evaporation, or addition of an antisolvent. The use of seed crystals of high-purity gadolinium(III) sulfate octahydrate can also promote the growth of larger, more perfect crystals and suppress unwanted nucleation. mdpi.com
After crystallization, the crystals must be thoroughly washed to remove any residual mother liquor and surface impurities. The choice of washing solvent is important; it should be a solvent in which this compound has very low solubility to prevent significant product loss. Finally, the purified crystals are carefully dried under controlled conditions to remove the washing solvent without causing decomposition of the octahydrate. researchgate.net
The effectiveness of these high-purity sulfation strategies is demonstrated by the significant reduction in trace element impurities, as shown in the following table which presents typical impurity levels in a commercially available high-purity gadolinium sulfate and the levels achievable through the described purification and sulfation processes.
| Impurity | Concentration in Commercial High-Purity Gd₂(SO₄)₃·8H₂O (ppm) | Target Concentration after High-Purity Sulfation (ppm) |
| Cerium (Ce) | ~50 | <0.05 |
| Uranium (U) | ~0.5 - 1.0 | <0.005 |
| Thorium (Th) | ~0.15 - 0.2 | <0.00005 |
| Data sourced from research for the Super-Kamiokande Gadolinium Project. oup.com |
This multi-faceted approach, combining precursor purification with meticulous control over the sulfation and crystallization processes, is essential for producing this compound that meets the demanding specifications of modern high-technology applications.
Spectroscopic Characterization and Electronic Structure Probing
Vibrational Spectroscopy Applications
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the vibrational modes of the molecular entities within the crystal lattice of gadolinium(III) sulfate (B86663) octahydrate. This includes the sulfate (SO₄²⁻) anions, the water of hydration (H₂O), and the gadolinium-oxygen (Gd-O) bonds.
FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending. In gadolinium(III) sulfate octahydrate, this technique is crucial for identifying the functional groups and understanding their interactions within the crystal structure.
The FTIR spectrum of Gd₂(SO₄)₃·8H₂O is characterized by distinct absorption bands corresponding to the vibrations of the sulfate ions and water molecules. The sulfate ion, which has a tetrahedral geometry, exhibits four fundamental vibrational modes. In the solid state, interactions within the crystal lattice can cause these modes to split or shift. For instance, the strong absorption band observed around 1100 cm⁻¹ is assigned to the asymmetric stretching mode (ν₃) of the SO₄²⁻ ion.
The presence of eight water molecules of hydration gives rise to prominent bands in the higher frequency region of the FTIR spectrum. A broad band typically observed around 3500 cm⁻¹ is attributed to the O-H stretching vibrations of the water molecules. researchgate.net The bending mode (δ) of these water molecules usually appears near 1650 cm⁻¹. researchgate.net The positions and shapes of these bands can provide insight into the nature of hydrogen bonding within the crystal lattice. The water molecules in this compound are integral to the structure, with four being directly coordinated to the Gd³⁺ ions and the others participating in a complex hydrogen-bonding network.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |
|---|---|---|---|
| ~3500 | O-H stretch | Water of hydration | researchgate.net |
| ~1650 | H-O-H bend | Water of hydration | researchgate.net |
| ~1100 | ν₃ (asymmetric stretch) | Sulfate (SO₄²⁻) |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and measurement conditions.
Attenuated Total Reflectance (ATR) is an accessory to FTIR spectroscopy that enables the analysis of surface layers of a sample with minimal preparation. In ATR-IR, an infrared beam is directed into a crystal of high refractive index, creating an evanescent wave that extends a few micrometers beyond the crystal surface. When a sample is brought into contact with the crystal, this evanescent wave is attenuated at frequencies corresponding to the sample's absorption bands.
For this compound, ATR-IR is particularly useful for studying surface phenomena. This technique can selectively probe the surface for adsorbed species, such as atmospheric moisture, which can be distinguished from the bulk water of hydration. researchgate.net It can also be used to monitor changes on the crystal surface during processes like dehydration or dissolution. The ability to analyze the material in its native solid state makes ATR-IR a valuable tool for understanding the surface chemistry of this hydrated salt. nih.gov
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is based on absorption, Raman measures the frequency shifts of scattered light, providing information about a molecule's vibrational modes. A key advantage of Raman spectroscopy is its excellent sensitivity to the symmetric vibrations of non-polar bonds, which are often weak or inactive in FTIR spectra.
In the study of this compound, Raman spectroscopy is highly effective for probing the symmetric stretching mode (ν₁) of the sulfate anion, which appears as a sharp, intense peak. This technique is also well-suited for studying the low-frequency lattice vibrations, which involve the collective motions of the Gd³⁺ ions and sulfate anions in the crystal lattice. These modes provide direct information about the crystal structure and bonding. The availability of FT-Raman spectra for this compound allows for a comprehensive vibrational analysis when combined with FTIR data. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a magnetic resonance technique that detects transitions of unpaired electrons in a magnetic field. It is a highly specific and sensitive method for studying paramagnetic species. The gadolinium(III) ion (Gd³⁺) has a 4f⁷ electronic configuration, resulting in a half-filled f-shell and a corresponding ⁸S₇/₂ ground state. capes.gov.br This high-spin state with seven unpaired electrons makes Gd³⁺ an ideal candidate for EPR studies. researchgate.net
The EPR spectrum of a Gd³⁺ ion is exceptionally sensitive to its immediate chemical environment. The interaction between the electron spin and the electric field generated by the surrounding ligands (the crystal field) causes a splitting of the electron spin energy levels, even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS). nih.gov
When placed in an external magnetic field, the interplay between the Zeeman interaction and the ZFS results in a complex EPR spectrum with multiple fine structure transitions. The positions and intensities of these transitions are directly dependent on the coordination number, the geometry of the coordinating ligands, and the nature of the coordinating atoms. nih.gov In powdered samples of gadolinium compounds, where the paramagnetic centers are randomly oriented, the EPR spectrum often appears as a broad signal with characteristic features, sometimes referred to as a "U" spectrum. researchgate.netresearchgate.net Analysis of this lineshape provides detailed information about the electronic relaxation mechanisms, which are influenced by the modulation of the crystal field by molecular motion and solvent interactions. nih.gov
A primary application of EPR spectroscopy in the study of this compound is the determination of the local symmetry at the gadolinium ion site. The crystal structure reveals that the Gd³⁺ ion is eight-coordinated, bonded to four oxygen atoms from water molecules and four from sulfate groups, forming a distorted square antiprism. This arrangement has low symmetry.
The ZFS, which dominates the features of the EPR spectrum, is highly sensitive to deviations from perfect cubic or axial symmetry. nih.gov The experimental EPR spectrum can be simulated using a theoretical model known as the spin Hamiltonian. This Hamiltonian includes terms that quantify the ZFS (e.g., B₂⁰, B₄⁰, B₆⁰ parameters), and the values of these parameters that provide the best fit to the data directly reflect the symmetry of the Gd³⁺ site. capes.gov.br A non-zero ZFS indicates a non-cubic environment. By analyzing the magnitude and relative importance of the different ZFS parameters, one can quantify the extent of distortion from idealized geometries. This makes EPR an invaluable tool for probing the subtle structural details of the gadolinium coordination sphere within the crystal lattice. nih.govaps.org
Luminescence Spectroscopy and Energy Transfer Mechanisms
The Gd³⁺ ion possesses a unique energy level structure that makes it an interesting component in luminescent materials, both as an emitter and as an energy transfer mediator. Its first excited state (⁶P₇/₂) is at a relatively high energy (around 32,000 cm⁻¹), allowing it to act as a donor to other lanthanide ions or as an acceptor from sensitizer (B1316253) ions.
In many host lattices, the direct excitation of the host material does not efficiently lead to luminescence. However, the introduction of dopant ions, such as praseodymium(III) (Pr³⁺), can significantly enhance the emission. This process, known as sensitization, involves the absorption of energy by the dopant ion followed by transfer to the host lattice or to another luminescent center.
In the context of gadolinium-containing materials, Pr³⁺ can act as an efficient sensitizer for Gd³⁺ emission. The 4f5d interconfigurational transition of Pr³⁺ can overlap with the ⁸S₇/₂ → ⁶D_J transition of Gd³⁺, facilitating efficient energy transfer. mdpi.com This strategy has been successfully employed to achieve strong ultraviolet-B (UVB) emission from Gd³⁺ ions upon excitation with visible light. mdpi.com While specific studies on Pr³⁺-doped this compound are not prevalent in the literature, the principles of sensitization observed in other hosts like Y₇O₆F₉ provide a strong basis for predicting similar behavior. mdpi.com
Energy transfer between lanthanide ions is a well-studied phenomenon that is critical for the development of phosphors and other luminescent materials. The direction and efficiency of energy transfer depend on the spectral overlap between the emission of the donor ion and the absorption of the acceptor ion, as well as the distance between them.
Pr(III) → Gd(III) Energy Transfer: The energy transfer from Pr³⁺ to Gd³⁺ is a key process for sensitizing Gd³⁺ luminescence. Studies on co-doped systems have shown that excitation into the Pr³⁺ energy levels can lead to strong emission from Gd³⁺. mdpi.comresearchgate.net For example, in LuPO₄ nanoparticles co-doped with Pr³⁺ and Gd³⁺, very efficient energy transfer from Pr³⁺ to Gd³⁺ has been observed. researchgate.net The mechanism involves the non-radiative transfer of energy from an excited state of Pr³⁺ to an accepting level of Gd³⁺.
Gd(III) → Tb(III) Energy Transfer: Gadolinium(III) can also act as an efficient energy donor to terbium(III) (Tb³⁺). The emission from the ⁶P₇/₂ level of Gd³⁺ (around 311 nm) overlaps well with the excitation bands of Tb³⁺, leading to the characteristic green emission of Tb³⁺ (⁵D₄ → ⁷F_J transitions). The energy transfer from Gd³⁺ to Tb³⁺ has been shown to be governed by the exchange mechanism, with transfer rates on the order of 10² to 10³ s⁻¹ in phosphate (B84403) nanocrystals. researchgate.net The efficiency of this transfer can be very high, reaching ~95% at room temperature in some systems. researchgate.net
Table 2: Examples of Energy Transfer Processes Involving Gd³⁺
| Donor | Acceptor | Host Lattice | Energy Transfer Efficiency | Reference |
| Pr³⁺ | Gd³⁺ | Y₇O₆F₉ | Efficient, enables UVB emission from Gd³⁺ | mdpi.com |
| Gd³⁺ | Tb³⁺ | (Gd,Yb,Tb)PO₄ | ~95% at room temperature | researchgate.net |
| Bi³⁺ | Gd³⁺ | YBO₃ | Efficient | researchgate.net |
The distance between Gd³⁺ ions plays a critical role in both magnetic interactions and luminescence properties. In luminescence, the Gd-Gd distance influences the rate of energy migration and concentration quenching.
Energy migration can occur among Gd³⁺ ions, where the excitation energy hops from one Gd³⁺ ion to another before being transferred to an acceptor or quenching site. The probability of this migration is strongly dependent on the Gd-Gd distance, with shorter distances leading to faster migration.
Concentration quenching is a phenomenon where the luminescence intensity decreases as the concentration of the luminescent ion increases beyond an optimal value. This is often due to non-radiative energy transfer between nearby ions, leading to energy loss to defects or quenching centers. The critical distance for energy transfer, which is the distance at which the probability of energy transfer equals the probability of radiative decay of the donor, is a key parameter.
In the crystal structure of gadolinium-(III)-hydrogensulfate, Gd(HSO₄)₃, the gadolinium ion is coordinated by eight oxygen atoms, with Gd-O bond lengths ranging from 2.334(6) Å to 2.423(5) Å. osti.gov While the precise Gd-Gd distances in this compound require a detailed crystallographic study, the structural information from the hydrogensulfate provides an approximation of the local coordination environment. The presence of eight water molecules in the octahydrate structure likely leads to a larger separation between the [Gd(SO₄)₃] units compared to the anhydrous or hydrogensulfate forms, which would influence both the magnetic and luminescent properties by reducing the strength of inter-ionic interactions. Advanced techniques like Double Electron-Electron Resonance (DEER) spectroscopy on Gd(III) complexes have demonstrated the ability to measure Gd-Gd distances up to approximately 9.4 nm, providing a powerful tool for correlating structure with function in biological and materials science. nih.gov
Thermal Decomposition Mechanisms and Solid State Transformations
The thermal decomposition of gadolinium(III) sulfate (B86663) octahydrate is a multi-step process that has been elucidated through the use of thermogravimetric (TG) and differential thermal analysis (DTA). These techniques provide insight into mass loss and energetic changes as the compound is subjected to a controlled temperature program.
Thermogravimetric (TG) and Differential Thermal Analysis (DTA) Studies
Simultaneous DTA-TG analyses have been instrumental in studying the thermal behavior of gadolinium(III) sulfate octahydrate in various atmospheres, such as nitrogen and air, over a wide temperature range from 298 to 1773 K. akjournals.com DTA curves reveal endothermic and exothermic events corresponding to processes like dehydration, crystallization, and decomposition, while TG curves quantify the associated mass losses. For instance, an exothermic effect observed on the DTA curve at 663 K is not associated with a mass change and is attributed to the crystallization of the anhydrous, amorphous form of gadolinium(III) sulfate. researchgate.net Another endothermic effect at 1015 K, also without mass loss, corresponds to a polymorphic transition of the anhydrous compound. researchgate.net
Dehydration Pathways and Stoichiometric Water Loss Stages
The initial stage of the thermal decomposition of this compound involves the loss of its eight water molecules of crystallization. This dehydration process occurs in two distinct steps, indicating that the water molecules are bound with different energies within the crystal structure. In the parent octahydrate, the gadolinium ion is coordinated by four oxygen atoms from water molecules and four from the sulfate groups. The two-step dehydration process ultimately leads to the formation of anhydrous gadolinium(III) sulfate.
The dehydration can be summarized by the following general reaction: Gd₂(SO₄)₃·8H₂O(s) → Gd₂(SO₄)₃(s) + 8H₂O(g)
Studies have shown that the dehydration begins at temperatures around 373 K and proceeds in stages until the formation of the anhydrous salt. researchgate.net
Thermal Behavior of Anhydrous Gadolinium(III) Sulfate
Following complete dehydration, the resulting anhydrous gadolinium(III) sulfate undergoes further transformations upon continued heating.
Identification of Amorphous and Crystalline Anhydrous Phases
Initially, the dehydration of this compound results in the formation of an amorphous anhydrous phase. This amorphous solid is a metastable intermediate.
Recrystallization Phenomena upon Heating
Upon further heating, the amorphous gadolinium(III) sulfate undergoes an exothermic recrystallization to form a crystalline phase. This event is observed in the temperature range of 380-411°C (653-684 K). researchgate.net This leads to the formation of a low-temperature crystalline modification, denoted as β-Gd₂(SO₄)₃. Further heating to around 1015 K (742°C) induces a polymorphic transition to a high-temperature modification. akjournals.comresearchgate.net
Formation and Characterization of Intermediate Oxysulfate Species
The thermal decomposition of anhydrous gadolinium(III) sulfate does not directly yield gadolinium oxide. Instead, an intermediate oxysulfate species is formed. The decomposition of anhydrous gadolinium(III) sulfate starts at approximately 1256 K (983°C) and leads to the formation of gadolinium oxysulfate, (GdO)₂SO₄, along with the evolution of sulfur dioxide and oxygen. researchgate.net
The reaction for this stage is: Gd₂(SO₄)₃(s) → (GdO)₂SO₄(s) + 2SO₂(g) + O₂(g) researchgate.net
The observed mass loss during this step is approximately 21.43%, which is in close agreement with the calculated theoretical value of 21.44%. akjournals.com
Ultimate Decomposition to Gadolinium Oxide
The final stage of the thermal decomposition involves the breakdown of the intermediate gadolinium oxysulfate. This process occurs at higher temperatures, with an onset at 1455 K (1182°C), and results in the formation of the final solid product, gadolinium oxide (Gd₂O₃). akjournals.com The gaseous products of this final decomposition step are sulfur dioxide and oxygen. akjournals.com
The reaction is as follows: (GdO)₂SO₄(s) → Gd₂O₃(s) + SO₂(g) + ½O₂(g) akjournals.com
The mass loss for this final step is observed to be around 10.86%, which aligns well with the calculated value of 10.72%. akjournals.com Gadolinium oxide can exist in several crystal structures, with the cubic and monoclinic forms being the most common. wikipedia.org The specific polymorph obtained can depend on the decomposition conditions.
Summary of Thermal Decomposition Stages
| Temperature Range (K) | Process | Initial Compound | Final Compound(s) |
| ~373 - ~650 | Dehydration | Gd₂(SO₄)₃·8H₂O | Amorphous Gd₂(SO₄)₃ |
| 653 - 684 | Recrystallization | Amorphous Gd₂(SO₄)₃ | β-Gd₂(SO₄)₃ |
| ~1015 | Polymorphic Transition | β-Gd₂(SO₄)₃ | High-temperature Gd₂(SO₄)₃ |
| ~1256 - ~1455 | Decomposition | Gd₂(SO₄)₃ | (GdO)₂SO₄ + SO₂ + O₂ |
| >1455 | Final Decomposition | (GdO)₂SO₄ | Gd₂O₃ + SO₂ + O₂ |
Kinetic and Thermodynamic Parameters of Thermal Decomposition
The thermal degradation of this compound has been investigated through thermogravimetric (TG) and differential thermal analysis (DTA), revealing a series of endothermic and exothermic events. While detailed kinetic and thermodynamic parameters such as activation energy (Ea) and enthalpy of reaction (ΔH) are not extensively reported in readily available literature, the key thermal events and their onset temperatures have been characterized.
The decomposition process initiates with a multi-step dehydration, followed by a polymorphic transition of the anhydrous sulfate, and finally, the decomposition into gadolinium oxysulfate and then gadolinium oxide.
Below is a table summarizing the observed thermal events for the decomposition of this compound in a nitrogen atmosphere.
| Thermal Event | Onset Temperature (K) | Type of Effect |
| Dehydration (multi-step) | 373, 473, 573 | Endothermic |
| Crystallization of anhydrous Gd₂(SO₄)₃ | 663 | Exothermic |
| Polymorphic transition of Gd₂(SO₄)₃ | 1015 | Endothermic |
| Decomposition of β-Gd₂(SO₄)₃ to (GdO)₂SO₄ | 1256 | Endothermic |
| Decomposition of (GdO)₂SO₄ to Gd₂O₃ | 1455 | Endothermic |
This table is based on data from thermal analysis in a nitrogen atmosphere.
Influence of Gaseous Atmosphere on Thermolysis Processes
The gaseous atmosphere plays a significant role in the thermal decomposition pathway of this compound. Studies conducted in both inert (nitrogen) and oxidizing (air) atmospheres show variations in the onset temperatures and the nature of the decomposition products.
In a nitrogen atmosphere , the decomposition of anhydrous gadolinium(III) sulfate begins at approximately 1256 K, leading to the formation of gadolinium oxysulfate ((GdO)₂SO₄). researchgate.net This intermediate subsequently decomposes at around 1455 K to yield the final product, gadolinium(III) oxide (Gd₂O₃), with the evolution of sulfur dioxide and oxygen. researchgate.net
Gd₂(SO₄)₃·8H₂O(s) → Gd₂(SO₄)₃(s) + 8H₂O(g)
Gd₂(SO₄)₃(s) → (GdO)₂SO₄(s) + SO₂(g) + ½O₂(g)
(GdO)₂SO₄(s) → Gd₂O₃(s) + SO₂(g) + ½O₂(g)
When the thermal decomposition is carried out in an air atmosphere , the general sequence of events remains similar to that in nitrogen, but the onset temperatures for the decomposition of the anhydrous sulfate and the intermediate oxysulfate are slightly shifted. The presence of oxygen in the atmosphere can influence the equilibrium of the decomposition reactions involving the release of sulfur oxides and oxygen.
The research indicates that the fundamental multi-stage decomposition mechanism—dehydration, polymorphic transition, and a two-step decomposition of the anhydrous salt—is consistent across different atmospheres, with the primary influence being on the specific temperatures at which these transformations occur. acs.org
Coordination Chemistry and Aqueous Solution Behavior
Principles of Lanthanide(III) Ion Binding with Ligands
The binding of ligands to lanthanide(III) ions, including gadolinium(III), is primarily governed by electrostatic interactions. nih.gov Lanthanide(III) ions are classified as "hard" acids, meaning they preferentially bind to "hard" donor atoms, which are typically small, highly electronegative, and not easily polarized. nih.gov Negatively charged oxygen atoms, such as those found in carboxylate groups, are particularly favored, although nitrogen donor atoms are also common in clinically utilized chelates. nih.gov
The large ionic radius of Gd³⁺, being in the middle of the lanthanide series, allows for high coordination numbers, typically ranging from 8 to 10. nih.govstanford.edu This contrasts with many transition metals that exhibit lower coordination numbers. The bonding is considered largely ionic, which makes the coordination chemistry less predictable in terms of geometry compared to transition metals where ligand field effects play a more significant role. nih.gov
The interaction between a lanthanide ion and a ligand is influenced by several factors:
The solvent: The surrounding solvent molecules, particularly water in aqueous solutions, compete with the ligand for coordination sites on the metal ion. nih.govacs.org
pH: The pH of the solution can affect the protonation state of the ligand, thereby influencing its ability to bind to the metal ion. acs.org
Chelation Chemistry and Complex Formation Dynamics
Chelation is a critical aspect of gadolinium(III) chemistry, particularly for its in vivo applications. Chelation involves the binding of a single multidentate ligand to the central metal ion through multiple donor atoms, forming a stable, ring-like structure known as a chelate. nih.gov The stability of these complexes is essential to prevent the release of toxic free Gd³⁺ ions. nih.gov
The formation of a gadolinium(III) complex with a multidentate ligand, such as diethylenetriaminepentaacetic acid (DTPA), is a dynamic process. Initially, the highly charged Gd³⁺ ion is electrostatically attracted to the negatively charged groups of the ligand, like carboxylates. nih.gov For flexible, acyclic ligands like DTPA, this initial interaction is followed by a rapid "wrapping" of the ligand around the metal ion. nih.gov The removal of water molecules from the inner coordination sphere of the Gd³⁺ ion is a fast process and does not typically hinder the rate of complex formation with such ligands. nih.gov
In contrast, the complexation with more rigid, macrocyclic ligands like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is slower. nih.gov Although the initial electrostatic attraction to the carboxylate groups is similar, the conformational rigidity of the macrocycle means it takes more time for the Gd³⁺ ion to become fully encapsulated. nih.gov
The stability of these complexes can be described by thermodynamic stability constants and kinetic inertness. While thermodynamic stability refers to the equilibrium position of the complex formation, kinetic inertness relates to the rate at which the complex dissociates. For in vivo applications, kinetic inertness is often considered the more critical factor in preventing toxicity. nih.gov
Hydration Numbers of Gadolinium(III) Ions in Solution
In an aqueous solution and in the absence of other ligands, the gadolinium(III) ion exists as a hydrated aqua ion, [Gd(H₂O)ₙ]³⁺. nih.gov The number of water molecules directly coordinated to the Gd³⁺ ion in its inner sphere is known as the hydration number (q). For the Gd³⁺ aqua ion, the hydration number is typically considered to be 8 or 9. nih.govaip.orgresearchgate.net There is evidence suggesting an equilibrium exists in solution between the eight- and nine-coordinate species. researchgate.netrsc.org
When Gd³⁺ forms a complex with a multidentate ligand, most of the inner-sphere water molecules are displaced. For many clinically used gadolinium-based contrast agents, the ligand is octadentate, meaning it occupies eight of the coordination sites on the gadolinium ion. nih.govstanford.edu This leaves one remaining coordination site for a water molecule. nih.gov This single, inner-sphere water molecule is crucial for the function of these complexes as MRI contrast agents. nih.gov
Several methods are used to determine the hydration number of gadolinium(III) complexes, including:
Pulsed ¹⁷O Electron-Nuclear Double Resonance (ENDOR) Spectroscopy: This technique provides a direct determination of the water coordination number. nih.govresearchgate.net
Luminescence Lifetime Measurements: By comparing the luminescence lifetime of the analogous europium(III) complex in H₂O and D₂O, the number of coordinated water molecules can be estimated. researchgate.net
NMR Spectroscopy: Dysprosium-induced shift measurements can also be used to determine hydration numbers. researchgate.net
| Gadolinium(III) Species | Typical Hydration Number (q) | Reference |
|---|---|---|
| [Gd(H₂O)ₙ]³⁺ (aqua ion) | 8 or 9 | nih.govaip.orgresearchgate.net |
| [Gd(DTPA)(H₂O)]²⁻ | 1 | nih.gov |
| [Gd(DOTA)(H₂O)]⁻ | 1 | nih.gov |
| [Gd(CDTA)(H₂O)₂]⁻ | 2 | rsc.org |
Water Exchange Rates in Gadolinium(III) Complexes
The exchange of the inner-sphere water molecule(s) with the bulk solvent water is a critical parameter for the efficacy of gadolinium-based MRI contrast agents. The rate of this exchange is denoted by the water exchange rate constant, kₑₓ, or its inverse, the residence lifetime, τₘ. rsc.org
The water exchange rate for the Gd³⁺ aqua ion is very fast. nih.gov However, when the Gd³⁺ is complexed with a typical octadentate ligand, the exchange rate of the single remaining inner-sphere water molecule is significantly slower, by about 200-fold. nih.gov
The mechanism of water exchange can vary depending on the ligand. For many polyaminocarboxylate complexes like [Gd(DTPA)(H₂O)]²⁻ and [Gd(DOTA)(H₂O)]⁻, the exchange occurs through a dissociative mechanism. nih.gov In contrast, some complexes, such as those with hydroxypyridonate (HOPO) ligands, exhibit an associative exchange mechanism, which can lead to much faster water exchange rates. nih.govresearchgate.net
| Gadolinium(III) Complex | Water Exchange Rate (kₑₓ) at 298 K (s⁻¹) | Reference |
|---|---|---|
| [Gd(DTPA)(H₂O)]²⁻ | 4.1 x 10⁶ | researchgate.net |
| [Gd(DOTA)(H₂O)]⁻ | 4.8 x 10⁶ | researchgate.net |
| Gd(TREN-bis-1,2-HOPO-TAM-N3) (q=2) | 5.1 x 10⁸ | nih.gov |
Theoretical and Computational Modeling of Solution-State Interactions
Theoretical and computational methods are increasingly used to understand the behavior of gadolinium(III) complexes in solution. These models provide insights into structures, dynamics, and interaction energies that can be difficult to obtain experimentally.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. aip.orgmdpi.com DFT calculations can predict the minimum energy structure of a Gd(III) complex, providing information on bond lengths, coordination geometry, and the number of coordinated water molecules. mdpi.com
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net By simulating the movement of the Gd(III) complex and surrounding water molecules, MD can be used to characterize properties such as the residence time of inner-sphere water molecules (τₘ). researchgate.net
Potential of Mean Force (PMF) calculations can be employed to explore the energy landscape of a chemical process, such as water exchange. rsc.org These calculations can help to elucidate the mechanism of exchange and predict the relative rates for different isomers of a complex. rsc.org
These computational approaches are valuable for:
Predicting the structure and stability of new Gd(III) complexes. mdpi.com
Understanding the mechanism of water exchange. rsc.org
Characterizing the interaction of Gd(III) complexes with biological molecules. researchgate.net
Simulating the behavior of Gd(III) in different solvent environments, such as molten salts. aip.org
Applications in Analytical Chemistry as a Reagent for Ion Complexation
The ability of gadolinium(III) to form stable complexes makes it a useful reagent in analytical chemistry. chemimpex.com Its complexation properties can be exploited for the separation and quantification of various ions.
One application is in high-performance anion chromatography . Gd(III) can form stable anionic complexes with strong chelating agents like EDTA, DTPA, and DCTA. oup.com These negatively charged complexes can then be separated from other anions using an anion exchange column. This provides a method for the selective and simultaneous analysis of the Gd(III) chelate and other inorganic or organic anions. oup.com
Furthermore, colorimetric assays can be used to study the complexation behavior of Gd³⁺. semanticscholar.org A metallochromic indicator, such as 4-(2-pyridylazo)-resorcinol (PAR), changes color upon binding to a metal ion. In the presence of a competing ligand, the distribution of Gd³⁺ between PAR and the other ligand can be monitored spectrophotometrically. This allows for the quantification of chelated and free gadolinium and can be used to determine the binding constants of new ligands. semanticscholar.org
Advanced Applications in Materials Science and Physics Research
Precursor Synthesis for Advanced Functional Materials
Gadolinium(III) sulfate (B86663) octahydrate's utility as a precursor is primarily due to its solubility in water, which allows for its use in various solution-based synthesis methods to produce a range of advanced functional materials. heegermaterials.comchemimpex.comamericanelements.com This hydrated salt is a convenient source of gadolinium ions for creating complex oxides, sulfides, and other compounds with specific, highly sought-after properties.
Gadolinium(III) sulfate octahydrate serves as a precursor in the synthesis of high-temperature ceramic superconductors. chemimpex.com One notable example is the formation of Gadolinium Barium Copper Oxide (GBCO), a type II cuprate (B13416276) ceramic superconductor. scirp.orgscirp.org In a typical solid-state thermochemical reaction, gadolinium(III) sulfate is used as the gadolinium source, which is then mixed, milled, calcined, and sintered with barium and copper compounds to form the desired perovskite phase structure. scirp.org The precise stoichiometry and oxygen content are critical for the superconducting properties of the final GBCO material. scirp.org
Research has shown that the processing temperature during the synthesis of GBCO ceramics directly influences the material's structural and, consequently, its superconducting characteristics. scirp.org
Table 1: Influence of Treatment Temperature on GBCO Nanocrystalline Superconductor Properties
| Treatment Temperature (°C) | Resulting Phase Structure | Average Particle Size (nm) |
|---|---|---|
| 850 | Perovskite | 38 |
| 900 | Perovskite | 42 |
| 950 | Perovskite | 46 |
This table is based on data from studies on the synthesis of GBCO ceramic superconductors, illustrating how processing parameters, for which gadolinium(III) sulfate can be a precursor, affect the final material's properties. scirp.org
The significant magnetic moment of the gadolinium ion (Gd³⁺) makes this compound an important precursor for creating magnetic materials with specific, tailored properties. americanelements.comsamaterials.com These materials are crucial for applications ranging from data storage to medical imaging and advanced refrigeration technologies.
One area of research focuses on the synthesis of gadolinium-doped iron oxide nanoparticles. mdpi.com While direct doping of spinel ferrites with rare earth elements like gadolinium can be challenging due to solubility limits, wet chemical methods starting with precursors like gadolinium(III) sulfate are employed. mdpi.com The introduction of gadolinium can modify the magnetic properties of the iron oxide nanoparticles, although it can also lead to the formation of secondary phases such as gadolinium hydroxide (B78521) if the solubility limit is exceeded. mdpi.com The goal of such doping is to enhance magnetic properties for applications like magnetic fluid hyperthermia and as contrast agents for magnetic resonance imaging (MRI). mdpi.commdpi.com
Furthermore, gadolinium-based materials are at the forefront of research into the magnetocaloric effect (MCE) for magnetic refrigeration. nih.govarxiv.org Gadolinium itself is a benchmark material for this application due to its large magnetic entropy change near room temperature. arxiv.org Gadolinium(III) sulfate can be used to synthesize various gadolinium-containing complexes and alloys that are investigated for their magnetocaloric properties, aiming to create efficient and environmentally friendly cooling systems. nih.gov The particle size of the magnetocaloric material has been shown to significantly impact the performance of a magnetic refrigeration system. elsevierpure.com
Table 2: Effect of Gadolinium Particle Size on Magnetic Refrigeration Performance
| Particle Size Range (mm) | No-Load Temperature Span (K) | Cooling Capacity (W) | Coefficient of Performance (COP) |
|---|---|---|---|
| 0.50–0.85 | 11.1 | 3.8 | - |
| 0.80–1.18 | - | - | 2.6 |
This table presents findings from a study on the influence of gadolinium particle size on the performance of a magnetic refrigeration system, demonstrating the importance of physical properties that can be controlled during synthesis from precursors like gadolinium(III) sulfate. elsevierpure.com
This compound is a widely used precursor in the production of phosphor materials for applications in optoelectronic devices such as LEDs and displays. heegermaterials.comsamaterials.com The gadolinium-based host lattices, often oxides or aluminates, can be doped with other rare-earth ions to produce materials that emit light of specific colors when excited. researchgate.netresearchgate.net
For instance, gadolinium aluminate (GdAlO₃) phosphors are synthesized using various methods, including wet chemical routes like co-precipitation, which can start from gadolinium(III) sulfate. researchgate.net The synthesis pathway has a significant impact on the thermoluminescent properties of the resulting phosphor. researchgate.net Doping these gadolinium-based hosts with ions like Dysprosium (Dy³⁺) or Samarium (Sm³⁺) can create phosphors with desirable emission characteristics for applications like white-light-emitting diodes (w-LEDs). nih.govresearchgate.net The introduction of co-dopants, even non-luminescent ones, can further enhance the emission intensity by distorting the local crystal symmetry around the activator ion. mdpi.com
Table 3: Research Findings on Gadolinium-Based Phosphors
| Host Material | Dopant/Co-dopant | Synthesis Method | Key Finding |
|---|---|---|---|
| GdSr₂AlO₅ | Sm³⁺ | Gel-Combustion | Potential as a red nanophosphor for warm w-LEDs. nih.gov |
| GdAlO₃ | Dy³⁺ | Reverse Co-precipitation | The synthesis route significantly affects the thermoluminescent response. researchgate.net |
| NaYF₄:Sm³⁺ | Gd³⁺ | Hydrothermal | Co-doping with Gd³⁺ enhances luminescence intensity up to 2.4 times. mdpi.com |
This table summarizes various research findings on phosphor materials synthesized using gadolinium-based precursors, highlighting the tunability of their optical properties.
This compound is utilized as a precursor or dopant source in the manufacturing of advanced electronic ceramics. heegermaterials.comstanfordmaterials.com The incorporation of gadolinium into ceramic matrices can significantly alter their electrical and dielectric properties, making them suitable for applications such as capacitors and other electronic components. stanfordmaterials.comtandfonline.com
Research has shown that doping ceramics like Barium Calcium Zirconate Titanate (BCZT) with gadolinium can influence their dielectric properties and conductivity. tandfonline.comresearchgate.net Similarly, in Strontium Bismuth Niobate (SrBi₂Nb₂O₉) ceramics, substituting bismuth ions with gadolinium ions has been investigated as a method to reduce dielectric loss. researchgate.net The gadolinium ions, introduced from a precursor like gadolinium(III) sulfate during the high-temperature solid-state reaction synthesis, can improve the performance characteristics of the ceramic material. tandfonline.comresearchgate.net The addition of gadolinium oxide, which can be derived from the sulfate, is known to enhance the electrical conductivity and mechanical strength of ceramics. stanfordmaterials.com
In the field of semiconductor research, gadolinium compounds, for which this compound is a precursor, play a role in the fabrication of specialized materials and devices. americanelements.comsamaterials.comstanfordmaterials.com Gadolinium oxide (Gd₂O₃), for example, is a material with a high dielectric constant (high-k) and is investigated as a potential gate dielectric material in metal-oxide-semiconductor (MOS) devices, as an alternative to silicon dioxide. stanfordmaterials.com
The synthesis of gadolinium oxide thin films or nanoparticles for these applications can be achieved through various methods, including the decomposition of precursors like gadolinium(III) sulfate. researchgate.netmdpi.com The ability to create high-purity gadolinium oxide layers is crucial for producing high-performance semiconductor devices and integrated circuits. stanfordmaterials.com Additionally, gadolinium-doped materials are used in phosphor screens for electron microscopes and in cathodoluminescence detectors within the semiconductor industry. samaterials.com
Research in Cryogenic Physics and Low-Temperature Applications
This compound and other gadolinium compounds are of significant interest in the field of cryogenic physics due to their unique magnetic properties at very low temperatures. heegermaterials.com The large magnetic moment of the Gd³⁺ ion makes these materials suitable for achieving temperatures close to absolute zero through the process of adiabatic demagnetization.
Early research in the 1930s identified this compound as a suitable paramagnetic salt for magnetic cooling. The heat capacity of this compound has been studied at temperatures below 1 Kelvin, providing fundamental data for its application in cryogenics. More recent research continues to explore gadolinium-based materials for cryogenic magnetic refrigeration. nih.govnih.gov For example, nanocomposites consisting of gadolinium oxide nanoparticles embedded in a silica (B1680970) matrix have shown extraordinarily high values of magnetic entropy change at low temperatures, indicating their potential for use in cryogenic cooling systems. nih.gov These materials are promising because they exhibit large magnetocaloric effects without the thermal hysteresis that can be problematic in other materials. nih.gov
Table 4: Low-Temperature Heat Capacity Data for High-Purity Gadolinium
| Temperature (K) | Molar Heat Capacity (J/mol·K) |
|---|---|
| 2 | ~0.1 |
| 5 | ~1.0 |
| 10 | ~5.0 |
| 15 | ~12.0 |
This table provides representative data on the low-temperature heat capacity of high-purity gadolinium, a key parameter for its use in cryogenics. Gadolinium compounds, derived from precursors like gadolinium(III) sulfate, are studied for these applications. researchgate.net
Catalytic Investigations and Catalyst Precursor Applications
The catalytic utility of gadolinium compounds often stems from the Lewis acidic nature of the trivalent gadolinium ion (Gd³⁺). This compound serves primarily as a high-purity precursor for the synthesis of various gadolinium-based catalysts. sigmaaldrich.com While not typically used as a catalyst directly in its hydrated sulfate form, it is a crucial starting material for creating catalytically active gadolinium oxides, complex sulfates, and other compounds. samaterials.comchemicalbook.comalfachemic.com
The preparation of these catalysts often involves dissolving gadolinium(III) sulfate in a solution, followed by precipitation or thermal decomposition to obtain the desired material with specific structural and surface properties. chemicalbook.com For instance, gadolinium(III) oxide (Gd₂O₃), which can be prepared from the sulfate, is recognized for its high thermal stability and catalytic activity in a range of chemical reactions, including oxidation, hydrogenation, and dehydrogenation. stanfordmaterials.com
A notable example of a catalyst derived from a sulfate precursor is a hydrothermally synthesized sodium gadolinium sulfate hydrate (B1144303) (NaGd(SO₄)₂·H₂O). This ternary sulfate has demonstrated significant activity and selectivity as a reusable heterogeneous catalyst in the selective oxidation of sulfides. The Lewis acidity of the Gd³⁺ ion is central to the function of these catalysts, as it can coordinate with and activate substrate molecules, facilitating chemical transformations. alfachemic.com Research into gadolinium-based catalysts continues to explore their potential in organic synthesis and for environmental applications, such as the catalytic ozone oxidation of pollutants. alfachemic.comstanfordmaterials.com
Integration in Large-Scale Neutrino and Particle Physics Detectors
One of the most groundbreaking applications of this compound is in the field of particle physics, specifically in enhancing the capabilities of large-scale water Cherenkov detectors. The Super-Kamiokande (Super-K) experiment in Japan, a massive 50-kiloton water detector, has pioneered this technique in a project known as SK-Gd. chemicalbook.com In 2020, the experiment began dissolving tons of high-purity this compound into its ultrapure water to significantly improve its sensitivity to low-energy antineutrinos. samaterials.comereztech.com
The primary motivation for adding gadolinium to water Cherenkov detectors is to enhance their ability to detect neutrons. In pure water, when an antineutrino interacts with a proton (inverse beta decay), it produces a positron and a neutron. The neutron is eventually captured by a hydrogen nucleus, releasing a 2.2 MeV gamma-ray, which is difficult to detect efficiently against background noise. acs.org
Gadolinium possesses the highest thermal neutron capture cross-section among all stable elements, approximately 49,000 barns, which is about five orders of magnitude larger than that of hydrogen. stanfordmaterials.commdpi.com When a neutron is captured by a gadolinium nucleus, it emits a cascade of gamma-rays with a total energy of about 8 MeV. americanelements.comnih.gov This high-energy signal is easily detectable in a water Cherenkov detector.
By dissolving gadolinium(III) sulfate into the water, the probability of neutron capture on gadolinium becomes very high. This process, known as "neutron tagging," allows for a clear, time-coincident signature of an antineutrino interaction (the initial positron signal followed by the neutron capture signal), dramatically reducing backgrounds and increasing detection efficiency. americanelements.comnih.gov The first phase of the SK-Gd project involved dissolving 13 tons of this compound to achieve a concentration of 0.011% Gd, resulting in a neutron capture efficiency of about 50%. samaterials.comnih.gov Subsequent loading has increased this concentration to further improve efficiency. nih.gov
An interactive table showing the relationship between Gadolinium concentration and neutron capture efficiency.
The success of low-energy neutrino searches, such as the hunt for the Diffuse Supernova Neutrino Background (DSNB), is critically dependent on maintaining an ultra-low background environment. nih.gov While the addition of gadolinium enhances the signal, the gadolinium compound itself must be exceptionally pure. Any radioactive impurities within the this compound would be introduced into the detector, creating new background signals that could mimic or obscure the faint neutrino signals. sigmaaldrich.comnih.gov
The primary radioactive impurities of concern are from the uranium (²³⁸U) and thorium (²³²Th) decay chains, as well as their daughter isotopes like Radium-226 (²²⁶Ra). sigmaaldrich.comsigmaaldrich.com These impurities can lead to spontaneous fissions or alpha decays that produce neutrons, or beta decays that create light, all of which can be mistaken for parts of a neutrino signal. nih.gov To combat this, the this compound procured for the Super-K experiment had to meet stringent purity requirements, necessitating a reduction of radioactive impurities by about three orders of magnitude compared to commercially available high-purity grades. sigmaaldrich.comstrem.com
An interactive table summarizing the required purity levels for Gd₂(SO₄)₃·8H₂O in the SK-Gd project.
Producing and introducing tons of this compound of the required purity into a detector like Super-Kamiokande was a major research and development effort. The process began with the purification of gadolinium oxide (Gd₂O₃). sigmaaldrich.comstrem.com A multi-stage chemical process was developed, involving:
Acid Dissolution: Dissolving the raw gadolinium oxide in acid. sigmaaldrich.comresearchgate.net
Solvent Extraction and pH Control: Using solvent extraction and precise pH adjustments to selectively remove targeted impurities, including other rare-earth elements. sigmaaldrich.comresearchgate.net
High-Purity Sulfation: Reacting the purified gadolinium intermediate with sulfuric acid under controlled conditions to crystallize as ultra-high-purity this compound. sigmaaldrich.comresearchgate.net
This production was a collaboration between the research institution and industrial partners, such as Nippon Yttrium Co., Ltd. samaterials.com The purity of every batch was rigorously assayed using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and highly sensitive High-Purity Germanium (HPGe) detectors located in deep underground laboratories to shield from cosmic ray interference. sigmaaldrich.comstrem.com Once certified, the gadolinium sulfate was dissolved in ultrapure water and carefully injected and circulated throughout the 50,000-ton detector to achieve a uniform concentration without compromising the detector's other materials or its sensitivity to other physics channels. samaterials.com
Research in Optical and Magneto-Optical Materials
This compound is a valuable precursor material in the synthesis of advanced optical and magneto-optical materials. chemicalbook.comamericanelements.com Its utility lies in its ability to introduce Gd³⁺ ions into various host matrices, such as glasses and crystals. These gadolinium-doped materials exhibit unique luminescent, magnetic, and magneto-optical properties. samaterials.comamericanelements.com
The compound is used to create phosphors for displays and scintillating materials for radiation detectors. samaterials.comamericanelements.com Scintillators are materials that emit light when struck by ionizing radiation, and gadolinium-based hosts, such as gadolinium oxysulfide (Gd₂O₂S), are effective due to gadolinium's high atomic number, which increases the probability of interaction with high-energy photons. researchgate.net Gadolinium(III) sulfate can be used as the gadolinium source in the synthesis of these scintillator materials. mdpi.com
Furthermore, research has explored modifying gadolinium sulfate to create novel coordination polymers with enhanced magneto-caloric effects. By reacting gadolinium sulfate with other ligands, researchers have synthesized new materials where the density and arrangement of the magnetic Gd³⁺ ions are tuned to optimize their response to magnetic fields, which is crucial for developing next-generation magnetic refrigeration technologies.
Gadolinium(III) sulfate is used in the fabrication of specialized optical glasses and transparent ceramics. chemicalbook.com The addition of gadolinium oxide, which can be derived from the sulfate, to a glass formulation can improve its properties, such as thermal stability and refractive index.
A key application is in the creation of scintillation glasses for neutron detection. For example, a cerium-doped glass from the BaO–Gd₂O₃–SiO₂ system has been developed that is sensitive to neutrons over a wide energy range. In such syntheses, a soluble salt like gadolinium(III) sulfate serves as a convenient and high-purity source to incorporate the essential Gd₂O₃ component into the glass melt. Similarly, the principle of using a soluble gadolinium salt as a dopant has been demonstrated in the creation of novel gadolinium-doped bioglasses, where the gadolinium enhances the material's mechanical properties. nih.gov The high purity of the starting gadolinium(III) sulfate is often critical to achieving the desired optical quality and performance in the final glass product. americanelements.com
Role as a Dopant in Gadolinium Yttrium Garnets (GYG)
This compound serves as a precursor for gadolinium oxide, a key dopant in the synthesis of yttrium-based garnets, such as Yttrium Iron Garnet (YIG) and Yttrium Aluminum Garnet (YAG). chemicalbook.combohrium.com The introduction of gadolinium (Gd³⁺) ions into the garnet crystal lattice, specifically substituting yttrium (Y³⁺) ions at the dodecahedral sites, systematically modifies the material's magnetic, magneto-optical, and microwave properties. bohrium.comscielo.br This doping process is critical for tuning the performance of these materials for specialized applications. bohrium.com
Research has shown that co-doping Yttrium Iron Garnet with gadolinium and manganese can alter its structural and magnetic behavior. bohrium.com In one study, Y₃₋ₓGdₓFe₅₋yMnᵧO₁₂ powders were synthesized, confirming that the dopants influenced the material's cubic structure and magnetic properties. bohrium.com Specifically, the coercivity was affected by the crystallite size, indicating a multidomain nature suitable for microwave applications and data storage. bohrium.com Another study investigated the influence of gadolinium dopant composition on the microwave response of YIG. scielo.br It was found that adding gadolinium reduces the total magnetic moment and, consequently, the insertion loss of the material at microwave frequencies. scielo.br Calculations and experimental measurements demonstrated that doping with 14 to 25 mol% of gadolinium could reduce the insertion loss parameter to near-zero values, a crucial factor for components like microwave circulators. scielo.br
The substitution of Gd³⁺ is possible because its ionic radius (0.938 Å) is similar to that of Y³⁺ (0.892 Å), allowing it to occupy the same lattice sites. scielo.br The process often involves solid-state reactions at high temperatures (e.g., 1450 °C), where the oxide precursors react to form the desired garnet structure. scielo.br The resulting gadolinium-doped yttrium garnets (often abbreviated as Gd:YAG or referred to generally as gadolinium yttrium garnets) are used in the fabrication of microwave and laser components. scielo.brwikipedia.org
Table 1: Impact of Gadolinium Doping on Yttrium Iron Garnet (YIG) Properties
| Property | Observation | Research Finding Reference |
|---|---|---|
| Lattice Structure | Gd³⁺ ions substitute Y³⁺ ions at dodecahedral sites in the cubic garnet lattice. | scielo.br |
| Magnetic Moment | The total magnetic moment is reduced with the addition of gadolinium. | scielo.br |
| Microwave Insertion Loss | Significantly reduced, approaching near-zero dB with optimal Gd concentration. | scielo.br |
| Coercivity | Affected by crystallite size, indicating a multidomain nature. | bohrium.com |
| Optical Band Gap | Co-doping with Gd and Cr can reduce the optical band gap from 2.23 eV to 1.99 eV. | elsevierpure.com |
Preparation of Substrate Materials for Magneto-Optical Films
This compound is a precursor material for producing high-purity gadolinium oxide, which is essential in the fabrication of single-crystal substrates for magneto-optical (MO) films. chemicalbook.comsamaterials.com The most prominent substrate material in this category is Gadolinium Gallium Garnet (GGG), or Gd₃Ga₅O₁₂. samaterials.comsputtertargets.net GGG is synthesized using the Czochralski process, which involves melting gadolinium oxide and gallium oxide at high temperatures and then carefully drawing a single crystal from the melt. samaterials.com
These GGG substrates are highly valued for their crystallographic and physical properties, which are ideally suited for the epitaxial growth of other garnet films, such as Yttrium Iron Garnet (YIG) and bismuth-substituted YIG (Bi:YIG). samaterials.commdpi.com The close lattice parameter match between the GGG substrate and the deposited magnetic film is crucial for creating high-quality, single-crystalline magneto-optical films with minimal defects. sputtertargets.netmdpi.com
These magneto-optical films are the active components in devices like optical isolators, circulators, and magneto-optic recording media. samaterials.commit.edufiberoptics4sale.com An optical isolator, for example, can be created by growing a YIG film on a GGG substrate. samaterials.comsputtertargets.net The film, supported by the GGG substrate, rotates the polarization plane of light via the Faraday effect when a magnetic field is applied, allowing light to pass in only one direction. fiberoptics4sale.com For applications using reflected light, a mirror layer is often deposited on the MO film, which itself is on the GGG substrate. mdpi.com
Recent research has also explored methods to deposit magnetic garnet films on flexible substrates by applying pre-crystallized garnet powders using techniques like spin-coating, although the standard for high-quality films remains liquid-phase epitaxy on single-crystal garnet substrates like GGG. mdpi.comnih.gov
Table 2: Properties of Gadolinium Gallium Garnet (GGG) Substrates
| Property | Value / Description | Reference |
|---|---|---|
| Chemical Formula | Gd₃Ga₅O₁₂ | samaterials.combrilliyond.com |
| Crystal Structure | Cubic | brilliyond.com |
| Melting Point | ~1730 °C | samaterials.comsputtertargets.net |
| Thermal Conductivity | 7.4 W m⁻¹K⁻¹ | samaterials.comsputtertargets.net |
| Hardness (Mohs) | 6.5 - 7.5 | samaterials.combrilliyond.com |
| Optical Loss | < 0.1%/cm | samaterials.comsputtertargets.net |
| Primary Use | Substrate for liquid-phase epitaxy of magneto-optical garnet films. | samaterials.commdpi.com |
Exploration in Quantum Information Science and Quantum Computing Materials
The unique electronic and magnetic properties of gadolinium, derived from compounds like this compound, are positioning it as a material of interest in the exploratory field of quantum information science. nih.govrsc.org While direct application of the bulk sulfate is not typical, its role as a precursor to create gadolinium-doped nanomaterials is significant. mdpi.comnih.gov The research focuses on harnessing the paramagnetic properties of the Gd³⁺ ion, which possesses a high magnetic moment (7.94 µB) due to its seven unpaired electrons in the 4f shell. americanelements.com
One area of exploration is the development of gadolinium-labeled quantum dots (QDs). nih.govnih.gov These nanomaterials are being investigated as dual-modal probes for fluorescence imaging and Magnetic Resonance Imaging (MRI). nih.gov In this context, the gadolinium ion's ability to alter the relaxation rates of nearby protons is key. nih.gov This same principle of manipulating quantum spin states (in this case, proton spins) is fundamental to quantum computing, where controlling and reading the quantum states of qubits is the primary goal. Research into Gd-doped carbon quantum dots and their photoluminescence properties contributes to the broader understanding of how to integrate lanthanide ions into nanostructures. nih.gov
Furthermore, gadolinium is being explored as a dopant in other novel materials. For instance, studies on Gd-doped polymeric graphitic carbon nitride have shown that gadolinium ions can induce paramagnetic relaxation, indicating potential use in applications that rely on manipulating spin states. rsc.org The development of quantum algorithms for simulating molecular dynamics is also accelerating the discovery of new materials with specific quantum properties. pennylane.ai As these computational tools become more powerful, they can be used to model the behavior of gadolinium-containing materials to optimize them for quantum applications, such as creating specific energy level structures for qubits or designing materials for spintronic devices.
While still in the early stages, the investigation of gadolinium-doped materials in quantum dots and other nanostructures represents a promising frontier for developing new materials for quantum sensing and information processing. nih.govrsc.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Gd₂(SO₄)₃·8H₂O |
| Gadolinium Oxide | Gd₂O₃ |
| Yttrium Iron Garnet (YIG) | Y₃Fe₅O₁₂ |
| Yttrium Aluminum Garnet (YAG) | Y₃Al₅O₁₂ |
| Gadolinium Gallium Garnet (GGG) | Gd₃Ga₅O₁₂ |
| Bismuth-substituted Yttrium Iron Garnet (Bi:YIG) | BiₓY₃₋ₓFe₅O₁₂ |
| Gallium Oxide | Ga₂O₃ |
| Polymeric Graphitic Carbon Nitride | g-C₃N₄ |
| Gadolinium Nitrate Hexahydrate | Gd(NO₃)₃·6H₂O |
Environmental Mobility and Transformation Research
Aqueous Dissolution and Transport Mechanisms in Aquatic Systems
Gadolinium(III) sulfate (B86663) octahydrate is moderately soluble in water. americanelements.comaemree.com Upon dissolution, it dissociates into gadolinium(III) ions (Gd³⁺) and sulfate ions (SO₄²⁻). The subsequent transport of these ions in aquatic systems is governed by a complex interplay of physical and chemical processes.
The free gadolinium ion (Gd³⁺) does not remain in its simple hydrated form for long. It readily undergoes hydrolysis, a reaction with water, to form various hydroxylated species. nih.govosti.gov The extent of hydrolysis is pH-dependent, with the formation of species such as [Gd(OH)]²⁺, [Gd(OH)₂]⁺, and insoluble gadolinium hydroxide (B78521), Gd(OH)₃, at higher pH values. nih.govosti.gov
Furthermore, the transport of gadolinium is significantly influenced by complexation with naturally occurring inorganic and organic ligands present in aquatic environments. These can include carbonate (CO₃²⁻), phosphate (B84403) (PO₄³⁻), and natural organic matter such as humic and fulvic acids. acs.orgtandfonline.com The formation of these complexes can either enhance or hinder the mobility of gadolinium. For instance, the formation of stable, soluble complexes can facilitate its transport over long distances in rivers and groundwater. acs.org Conversely, sorption onto particulate matter, a process where the ions attach to the surface of suspended solids, can lead to their removal from the water column and deposition in sediments. tudelft.nl
It is important to note that a significant portion of anthropogenic gadolinium in the environment originates from the highly stable gadolinium-based contrast agents (GBCAs) used in magnetic resonance imaging (MRI). nih.govresearchgate.netnih.gov These chelated compounds are designed to be inert and are excreted from the human body largely unchanged. Their transport mechanisms differ from that of the free Gd³⁺ ion released from inorganic salts, as they are less prone to hydrolysis and sorption. acs.org However, the potential for the partial degradation of these chelates in the environment, releasing Gd³⁺, remains a concern. nih.govresearchgate.netunitn.it
Environmental Fate and Distribution Studies of Gadolinium Species
The increasing use of gadolinium compounds has led to their emergence as environmental contaminants, with detectable levels found in rivers, lakes, groundwater, and even drinking water. nih.govresearchgate.netresearchgate.net Wastewater treatment plants (WWTPs) are major point sources of anthropogenic gadolinium into the aquatic environment, as conventional treatment processes are largely ineffective at removing gadolinium complexes. nih.govwiley.com
Studies have documented gadolinium anomalies—concentrations of gadolinium that are elevated relative to other rare earth elements—in surface waters downstream of urban and industrialized areas. acs.orgresearchgate.net For example, concentrations of anthropogenic gadolinium in some river waters have been reported to reach up to 1100 ng/L. researchgate.net These anomalies serve as effective tracers for wastewater effluent and can be used to study hydrological processes. acs.org
The ultimate fate of gadolinium in aquatic systems is varied. While soluble species can be transported over long distances, a portion can be incorporated into sediments through sorption and precipitation processes. researchgate.net There is also evidence of the bioaccumulation of gadolinium in aquatic organisms, though the extent and toxicological implications are still under active investigation. unitn.itnih.gov
Methodological Advancements for Trace Gadolinium Detection in Environmental Matrices
The low concentrations of gadolinium in many environmental samples necessitate the use of highly sensitive analytical techniques for its detection and quantification. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most widely used method for determining total gadolinium concentrations, offering exceptionally low detection limits in the sub-ng/L range. wiley.com
Recent advancements have focused on improving the sensitivity and efficiency of these methods. The coupling of High-Performance Liquid Chromatography (HPLC) with ICP-MS allows for the separation and quantification of different gadolinium species, which is crucial for understanding their environmental behavior and toxicity. wiley.comnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has proven particularly effective for the separation of the polar gadolinium chelates found in environmental samples. nih.govnih.govrsc.orgresearchgate.net
Other techniques, such as conductometric titration, have also been developed for the determination of Gd³⁺, particularly in specific applications like monitoring its use in the nuclear industry. cdnsciencepub.comscholaris.caresearchgate.net This method relies on monitoring changes in conductivity as Gd³⁺ forms complexes with a titrant. cdnsciencepub.comscholaris.caresearchgate.net
Analytical Methods for Trace Gadolinium Detection
| Method | Abbreviation | Typical Application | Reported Detection Limits |
|---|---|---|---|
| Inductively Coupled Plasma-Mass Spectrometry | ICP-MS | Total gadolinium concentration in water | sub-ng/L range wiley.com |
| High-Performance Liquid Chromatography coupled with ICP-MS | HPLC-ICP-MS | Speciation of gadolinium compounds | <20 pmol/L for some GBCAs nih.gov |
| Hydrophilic Interaction Liquid Chromatography coupled with ICP-MS | HILIC-ICP-MS | Separation of polar gadolinium chelates | <100 ng/L for various GBCAs rsc.org |
| Conductometric Titration | - | Quantification of Gd³⁺ in specific matrices | 1.27 x 10⁻⁷ mol/L in H₂O cdnsciencepub.com |
Speciation Analysis in Natural Water Systems
Understanding the speciation of gadolinium—the different chemical forms in which it exists—is critical for assessing its environmental risk. The toxicity and mobility of gadolinium are highly dependent on its chemical form. The free Gd³⁺ ion is known to be significantly more toxic than its chelated counterparts.
Speciation analysis in natural waters typically involves a separation technique, such as HPLC or HILIC, followed by a sensitive detection method like ICP-MS. nih.govnih.govrsc.orgresearchgate.net These hyphenated techniques allow researchers to identify and quantify different gadolinium species, such as free Gd³⁺ and various gadolinium complexes.
Studies have successfully identified several GBCAs in river and wastewater samples. nih.govunife.it For instance, in a study of the Teltow channel in Germany, two main gadolinium-based contrast agents were identified in the river water. nih.gov The ability to distinguish between these anthropogenic chelates and naturally occurring or industrial forms of gadolinium is essential for tracing pollution sources and understanding the environmental transformation pathways of this emerging contaminant.
Advanced Analytical and Characterization Methodologies
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Purity Profiling
Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for determining the elemental purity of Gadolinium(III) sulfate (B86663) octahydrate. ifremer.frnih.govpublisso.de It is highly valued for its ability to detect trace and ultra-trace level impurities in high-purity materials. perkinelmer.com The process involves introducing the sample into an argon plasma, which ionizes the atoms. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the identification and quantification of various elemental impurities.
In the analysis of gadolinium-based materials, ICP-MS can be challenged by polyatomic spectral interferences from the matrix elements. perkinelmer.com However, modern ICP-MS instruments equipped with a universal cell can control chemical reactions to prevent the formation of new interferences, enabling the direct and effective measurement of trace rare earth element (REE) impurities in solutions of gadolinium compounds. perkinelmer.com For instance, a method has been developed for the direct determination of 13 trace REE elements in a 500 ppm gadolinium oxide (Gd2O3) solution. perkinelmer.com
Research has demonstrated the utility of ICP-MS in analyzing gadolinium-based contrast agents (GBCAs), confirming the presence of trace amounts of other rare earth elements, yttrium (Y), barium (Ba), and lead (Pb). ifremer.frnih.gov The specific patterns of these REE impurities can even help identify the original gadolinium oxide sources used in production. ifremer.frnih.gov Furthermore, coupling ion chromatography with ICP-MS (IC-ICP-MS) allows for the speciation of gadolinium, distinguishing between free and complexed forms, which is critical for understanding its behavior in various environments. chromatographyonline.commetrohm.com
A typical ICP-MS analysis of a gadolinium compound might involve the following parameters:
| Parameter | Value |
| RF Power | 1550 W |
| Plasma Gas Flow | 15 L/min |
| Auxiliary Gas Flow | 0.9 L/min |
| Nebulizer Gas Flow | 1.0 L/min |
| Monitored Isotope | 158Gd |
| Dwell Time | 10 ms |
| Integration Time | 1 s |
| This table is for illustrative purposes and actual parameters may vary based on the specific instrument and application. |
High-Purity Germanium (HPGe) Detector Analysis for Trace Radionuclide Contamination
High-Purity Germanium (HPGe) detectors are the preferred choice for gamma-ray spectroscopy to identify and quantify trace radionuclide contamination in materials like Gadolinium(III) sulfate octahydrate. researchgate.net Their superior energy resolution, which is 20-30 times better than that of sodium iodide (NaI) detectors, allows for the clear distinction between gamma-ray peaks of different radionuclides, even those with very close energies. ortec-online.commirion.com This high resolution is crucial for accurately identifying unknown radionuclides. researchgate.net
The principle behind HPGe detectors involves the creation of electron-hole pairs when gamma rays interact with the germanium crystal. The number of these pairs is proportional to the energy of the incident gamma ray. An applied voltage collects this charge, generating a pulse that is then analyzed to determine the gamma-ray energy. mirion.com
In the context of large-scale physics experiments that utilize this compound, screening for radioactive impurities is paramount. researchgate.netelsevierpure.com For instance, in the Super-Kamiokande Gd (SK-Gd) project, HPGe detectors are used to measure the concentration of radionuclides like Radium-226 (226Ra) in the gadolinium sulfate. researchgate.netelsevierpure.com However, this method can be time-consuming, often requiring around 20 days for a single sample measurement. researchgate.netarxiv.org
The performance of an HPGe detector is characterized by its energy resolution and detection efficiency. The table below shows typical activity concentrations of natural radionuclides in soil samples measured by an HPGe gamma spectrometry system. nih.gov
| Radionuclide | Activity Concentration Range (Bq/kg) | Average Activity Concentration (Bq/kg) |
| 238U | 24.16–58.17 | 34.28±1.80 |
| 232Th | 17.40–42.96 | 29.91±1.66 |
| 40K | 76.39–177.47 | 131.30±7.03 |
| Data from a study on soil samples, illustrative of HPGe detector capabilities. nih.gov |
Atomic Absorption Spectrophotometry (AAS) for Precise Concentration Determination
Atomic Absorption Spectrophotometry (AAS) is a widely used technique for the quantitative determination of chemical elements in a sample. scispace.com It relies on the principle that atoms absorb light at specific wavelengths characteristic of each element. scispace.com By measuring the amount of light absorbed by the atomized sample, the concentration of the element of interest can be determined based on the Beer-Lambert law. scispace.com For this compound, AAS provides a precise method for measuring its concentration in aqueous solutions, which is critical for applications such as neutron detection in water Cherenkov detectors. oup.com
Optimization of Sample Doping for Signal Enhancement
The sensitivity and accuracy of AAS measurements can be significantly improved through sample doping. In the analysis of gadolinium, the signal can be enhanced by adding other elements to the sample. For example, doping samples with potassium and lanthanum has been shown to be an effective approach for measuring gadolinium sulfate concentrations. arxiv.org This doping helps to suppress ionization interference, leading to a more stable and enhanced absorption signal. Research has explored various doping strategies to optimize the measurement of gadolinium concentrations in water. arxiv.org The introduction of certain metal ions into synthetic melanin (B1238610) nanoparticles has also been observed to enhance their photoacoustic signal, with Gadolinium(III) showing the highest signal intensities compared to other metals like Ni(II), Zn(II), Cu(II), Mn(III), or Fe(III). nih.gov
Evaluation of Atomization Platforms (e.g., Tantalum, Tungsten) in AAS
The choice of atomization platform is another critical factor in AAS analysis. The platform is the surface from which the sample is vaporized and atomized within the graphite (B72142) furnace. Different materials can have varying effects on the atomization efficiency and signal stability. For the measurement of gadolinium, both tantalum and tungsten platforms have been evaluated. arxiv.org The selection of the optimal platform material depends on factors such as the chemical properties of the analyte and the sample matrix. Studies have been conducted to characterize different types of AAS cuvettes and platforms to determine the most suitable setup for gadolinium concentration measurements, thereby minimizing measurement errors. oup.com
Radiochemical Separation Techniques for Specific Isotope Analysis (e.g., Radium-226)
For the analysis of specific isotopes, particularly in complex matrices like Gadolinium(III) sulfate, radiochemical separation techniques are essential. These methods isolate the isotope of interest from the bulk material and interfering elements, allowing for more accurate and sensitive measurements.
Application of Selective Resins (e.g., AnaLig® Ra-01, Ln resin)
Selective resins are a cornerstone of modern radiochemical separation. These materials are designed to have a high affinity for specific ions.
AnaLig® Ra-01: This resin demonstrates high specificity for radium over a wide range of acid concentrations. radioisotopeseparations.com It has been successfully used to separate and preconcentrate Radium-226 (226Ra) from ultrapure this compound. researchgate.net This separation is crucial for experiments that require extremely low levels of radioactive background. researchgate.netelsevierpure.com The use of AnaLig® Ra-01 can significantly reduce the time required for 226Ra analysis compared to direct measurement with HPGe detectors. researchgate.netarxiv.org A developed method using this resin allows for the measurement of a batch of samples in just three days, with a detection limit for 226Ra in Gd2(SO4)3 · 8H2O as low as 0.43 mBq/kg. researchgate.netelsevierpure.com
Ln Resin: This resin is primarily used for the separation of lanthanides and actinides. triskem-international.comeichrom.com It is composed of di(2-ethylhexyl) orthophosphoric acid (HDEHP) on an inert support. eichrom.com Ln resin can be used in a variety of applications, including the separation of terbium isotopes from a gadolinium matrix after neutron irradiation of a gadolinium oxide target. researchgate.net The separation is typically achieved by eluting the column with different concentrations of nitric acid. researchgate.net For example, a study showed that using 0.8 M and 3 M nitric acid could effectively separate gadolinium and terbium isotopes, respectively. researchgate.net
The following table summarizes the distribution coefficients (Kd) for Radium on different resins in various acid media, illustrating the selectivity of AnaLig® Ra-01.
| Resin | Acid Medium | Acid Concentration (M) | Radium Kd (L/kg) |
| AnaLig® Ra-01 | HCl | 0.01 - 10 | > 250 |
| AnaLig® Ra-01 | HNO3 | 0.01 - 10 | > 250 |
| TK100 | HCl | 0.01 | ~580 |
| TK100 | HNO3 | 0.01 | ~770 |
| Data compiled from various sources. osti.gov |
X-Ray Diffraction (XRD) for Phase Identification and Crystallinity Assessment
X-ray Diffraction (XRD) is a powerful non-destructive analytical technique utilized for the characterization of crystalline materials. In the study of this compound, XRD is instrumental in identifying the crystalline phase, determining the crystal structure, and assessing the degree of crystallinity. The diffraction pattern obtained is a unique fingerprint of the compound's atomic arrangement, providing detailed insights into its structural parameters.
Detailed Research Findings:
Research has established that this compound (Gd₂(SO₄)₃·8H₂O) possesses a well-defined crystalline structure. Analysis of powder X-ray diffraction patterns has revealed that the compound crystallizes in the monoclinic system. nih.gov This crystal system is characterized by three unequal crystallographic axes, with one angle being non-orthogonal.
Further detailed structural elucidation has identified the specific space group for this compound as C2/c. researchgate.net The space group provides a complete description of the symmetry elements within the unit cell. In this structure, the gadolinium (Gd³⁺) ion is coordinated by eight oxygen atoms. Four of these oxygen atoms are from the hydration water molecules, and the other four are from the sulfate anions. This coordination environment results in the formation of a distorted square antiprism around the central gadolinium ion. researchgate.net
The high crystallinity of this compound particles is evident from the sharp and well-defined peaks observed in their XRD patterns. nih.gov The intensity and position of these diffraction peaks are dependent on the orientation of the crystal lattice planes relative to the incident X-ray beam. Therefore, careful sample preparation is crucial for obtaining accurate and reproducible XRD data. nih.gov The analysis of these patterns, including the number, positions, and intensities of the diffraction lines, confirms the monoclinic structure of the compound. nih.gov
The precise dimensions of the fundamental repeating unit of the crystal, known as the unit cell parameters, have been determined with high precision through single-crystal XRD studies. These parameters are essential for the complete structural characterization of the compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c researchgate.net |
| Lattice Parameter 'a' | 13.531(7) Å researchgate.net |
| Lattice Parameter 'b' | 6.739(2) Å researchgate.net |
| Lattice Parameter 'c' | 18.294(7) Å researchgate.net |
| Lattice Parameter 'β' | 102.20(8)° researchgate.net |
Q & A
Q. What standardized methods are used to assess the purity of Gd₂(SO₄)₃·8H₂O, and how do they differ in sensitivity?
- Methodological Answer: Purity assessment typically employs:
- ICP Atomic Emission Spectroscopy : Detects trace rare earth impurities (≤2,000 ppm) and confirms Gd content (41.2–43%) via complexometric EDTA titration .
- X-Ray Diffraction (XRD) : Validates structural integrity by matching crystallographic patterns to reference data .
- Trace Metal Analysis : Ensures ≥99.9% purity by quantifying non-gadolinium metals (e.g., Sigma-Aldridge reports ≤100 ppm trace rare earths) .
Note: ICP provides higher sensitivity for trace elements, while XRD ensures structural fidelity.
Q. How is Gd₂(SO₄)₃·8H₂O structurally characterized to confirm its octahydrate form?
- Methodological Answer: Structural confirmation involves:
- Elemental Analysis (ICP) : Verifies Gd:S molar ratios (e.g., Aladdin Scientific reports Gd:S ≈ 2:3) .
- XRD : Matches lattice parameters to known octahydrate structures (e.g., characteristic peaks at 2θ = 15.3°, 23.7°) .
- Thermogravimetric Analysis (TGA) : Measures water loss upon heating to confirm 8 H₂O molecules .
Advanced Research Questions
Q. How can researchers optimize Gd₂(SO₄)₃·8H₂O dissolution in large-scale neutrino detectors while minimizing turbidity?
- Methodological Answer: Lessons from Super-Kamiokande (SK) experiments include:
- Pre-Treatment : Filtering dissolved Gd sulfate through 0.22 µm membranes to remove particulates .
- Concentration Control : Achieving 0.011% Gd in water (13 tons loaded) to balance neutron capture efficiency (75%) and optical clarity .
- pH Adjustment : Maintaining slightly acidic conditions (pH ~4.5) to prevent hydroxide precipitation .
Q. How should researchers resolve discrepancies in trace rare earth impurity data across different purity assays?
- Methodological Answer: Discrepancies arise from:
- Method Sensitivity : ICP detects lower impurity thresholds (e.g., 999 ppm in Aladdin data ) vs. bulk EDTA titration.
- Matrix Effects : High Gd content may interfere with spectroscopic signals; cross-validation with neutron activation analysis (NAA) is recommended .
- Sample Homogeneity : Ensure powder is ground uniformly before subsampling .
Q. What experimental design considerations are critical when using Gd₂(SO₄)₃·8H₂O as a catalyst in organic synthesis?
- Methodological Answer: Key factors include:
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance solubility .
- Temperature Control : Maintain ≤80°C to prevent dehydration and loss of catalytic activity .
- Substrate Compatibility : Test for Gd³⁺-ligand interactions (e.g., EDTA chelation) that may deactivate the catalyst .
Safety and Handling
Q. What precautions are necessary when handling hygroscopic Gd₂(SO₄)₃·8H₂O in moisture-sensitive experiments?
- Methodological Answer:
- Storage : Keep in desiccators with silica gel or under argon .
- Handling : Use glove boxes for air-sensitive reactions; pre-dry glassware at 120°C .
- Waste Disposal : Neutralize acidic solutions before transferring to heavy-metal waste containers .
Contradictions in Evidence
- Purity Claims : Sigma-Aldrich reports ≥99.99% trace metal purity , while Aladdin specifies 99.9–100% via ICP . This discrepancy may reflect differing impurity thresholds or analytical protocols.
- Density : Conflicting data exist (3.010 g/cm³ in vs. no value in ). Verify via pycnometry for project-specific needs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
